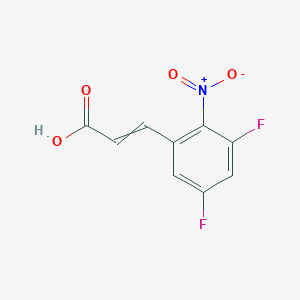
3,5-Difluoro-2-nitrocinnamic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Difluoro-2-nitrocinnamic acid is a useful research compound. Its molecular formula is C9H5F2NO4 and its molecular weight is 229.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
Antimicrobial Activity
3,5-Difluoro-2-nitrocinnamic acid and its derivatives have shown promising antimicrobial properties. Studies indicate that these compounds exhibit inhibitory effects against various bacterial strains, including multi-drug resistant bacteria. For instance, related cinnamic acid derivatives have been effective against pathogens such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 1.5 mM to 760 µM .
Anticancer Properties
Research has demonstrated that cinnamic acid derivatives, including this compound, can inhibit cancer cell proliferation. A study reported that certain derivatives exhibited cytotoxicity against human breast adenocarcinoma cell lines, with IC50 values indicating significant potential for therapeutic applications .
Anti-HBV Activity
The compound has also been investigated for its antiviral properties, particularly against Hepatitis B virus (HBV). Certain derivatives showed enhanced anti-HBV activity while maintaining low cytotoxicity levels, suggesting a potential pathway for developing antiviral medications .
Material Science Applications
Photonic Materials
this compound is studied for its properties in photonic applications. The compound's ability to undergo photoisomerization makes it suitable for use in optical devices and sensors. Its integration into polymer matrices has been explored to enhance the performance of photonic devices .
Flame Retardants
Cinnamic acid derivatives are being researched as flame retardants due to their structural stability and effectiveness in inhibiting combustion processes. The incorporation of fluorine atoms in the structure has been linked to improved flame-retardant properties .
Agricultural Applications
Fungicidal Properties
The antifungal activity of this compound has been evaluated against several phytopathogenic fungi. Studies indicate that it can effectively inhibit the growth of fungi such as Fusarium oxysporum and Aspergillus niger, making it a candidate for agricultural fungicides .
Plant Growth Regulators
Research suggests that cinnamic acid derivatives can act as plant growth regulators. They may influence various physiological processes in plants, promoting growth and resistance to environmental stressors .
Table 1: Antimicrobial Efficacy of Cinnamic Acid Derivatives
| Compound | Target Organism | MIC (µM) |
|---|---|---|
| 3,5-Difluoro-2-nitrocinnamic | Staphylococcus aureus | 250 |
| 3,5-Difluoro-2-nitrocinnamic | Escherichia coli | 300 |
| 3-Nitrocinnamic Acid | Mycobacterium tuberculosis | 244 |
Table 2: Cytotoxicity of Cinnamic Acid Derivatives Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3,5-Difluoro-2-nitrocinnamic | MDA-MB-231 (Breast Cancer) | 45 |
| Caffeic Acid | HepG2 (Liver Cancer) | 50 |
| Ferulic Acid | HeLa (Cervical Cancer) | 60 |
Propiedades
Número CAS |
1807411-49-9 |
|---|---|
Fórmula molecular |
C9H5F2NO4 |
Peso molecular |
229.14 g/mol |
Nombre IUPAC |
3-(3,5-difluoro-2-nitrophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C9H5F2NO4/c10-6-3-5(1-2-8(13)14)9(12(15)16)7(11)4-6/h1-4H,(H,13,14) |
Clave InChI |
GDHVLNMAASLZQZ-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1C=CC(=O)O)[N+](=O)[O-])F)F |
SMILES canónico |
C1=C(C=C(C(=C1C=CC(=O)O)[N+](=O)[O-])F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















